
3-Benzyl-1-phenyl-piperazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-1-phenyl-piperazine dihydrochloride is a chemical compound belonging to the piperazine family Piperazines are a class of heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1-phenyl-piperazine dihydrochloride typically involves the reaction of benzyl chloride with 1-phenylpiperazine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the benzyl group is introduced to the piperazine ring. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or other suitable purification techniques to obtain the dihydrochloride salt in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3-Benzyl-1-phenyl-piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride or phenyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzyl and phenyl groups.
Reduction: Reduced forms of the piperazine ring.
Substitution: Substituted benzyl or phenyl derivatives.
Aplicaciones Científicas De Investigación
3-Benzyl-1-phenyl-piperazine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-Benzyl-1-phenyl-piperazine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may interact with GABA receptors, leading to hyperpolarization of nerve endings and resulting in specific physiological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-Benzylpiperazine: A simpler analog with only a benzyl group attached to the piperazine ring.
1-Phenylpiperazine: Contains only a phenyl group attached to the piperazine ring.
1-Benzyl-4-phenylpiperazine: Similar structure but with the phenyl group at the 4-position.
Uniqueness
3-Benzyl-1-phenyl-piperazine dihydrochloride is unique due to the presence of both benzyl and phenyl groups attached to the piperazine ring. This dual substitution provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
1187929-13-0 |
|---|---|
Fórmula molecular |
C17H21ClN2 |
Peso molecular |
288.8 g/mol |
Nombre IUPAC |
3-benzyl-1-phenylpiperazine;hydrochloride |
InChI |
InChI=1S/C17H20N2.ClH/c1-3-7-15(8-4-1)13-16-14-19(12-11-18-16)17-9-5-2-6-10-17;/h1-10,16,18H,11-14H2;1H |
Clave InChI |
CNRRBVNQBXYWBN-UHFFFAOYSA-N |
SMILES |
C1CN(CC(N1)CC2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl |
SMILES canónico |
C1CN(CC(N1)CC2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Chloromethyl)-7-Methylimidazo[1,2-A]Pyridine Hydrochloride](/img/structure/B1523507.png)
![{[1-(4-Fluorophenyl)-1h-pyrazol-4-yl]methyl}methylamine hydrochloride](/img/structure/B1523508.png)
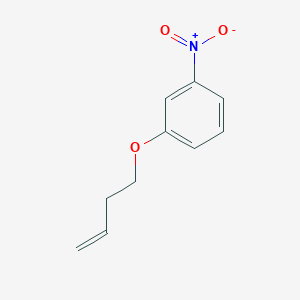
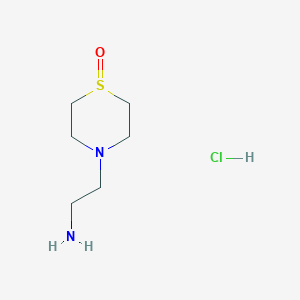
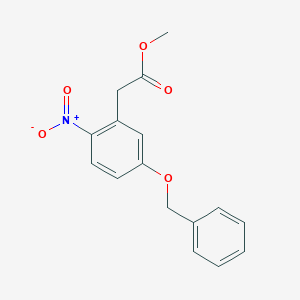
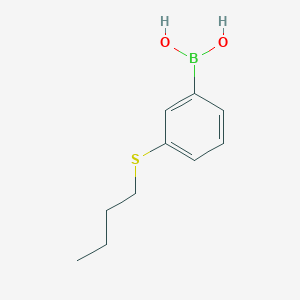
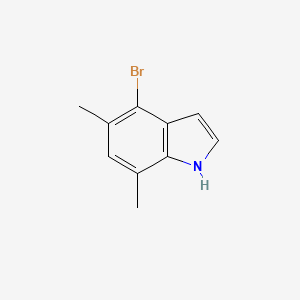

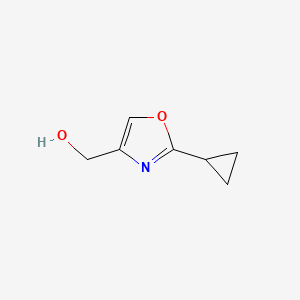
![(7R,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B1523518.png)
![1-[4-chloro-3-(trifluoromethyl)phenyl]-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1523520.png)
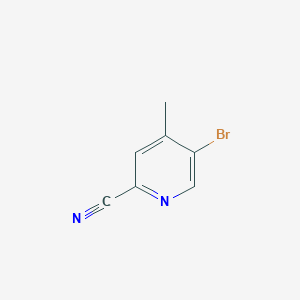
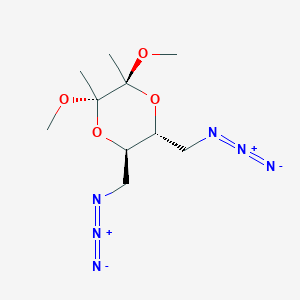
![6-bromo-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1523527.png)
